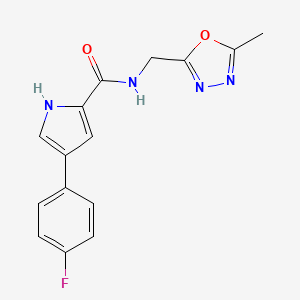
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole” is a complex organic molecule. It contains functional groups such as methoxy, sulfonyl, methyl, and nitro groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These groups can influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonyl group might make the compound more polar, while the presence of a nitro group could make it more reactive .Applications De Recherche Scientifique
Synthesis and Host-Guest Chemistry
Imidazole derivatives, like the one described, often play a crucial role in synthesis and host-guest chemistry. For instance, the synthesis of imidazole-based bisphenol derivatives and their interaction with various acids demonstrate the compound's versatility in forming structured complexes through hydrogen bonding and electrostatic interactions. This ability makes them potential candidates for designing molecular recognition systems and sensors (Nath & Baruah, 2012).
Catalysis
Imidazole derivatives are also notable in catalysis, where their structural properties facilitate reactions. For example, the development of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate showcases the compound's efficiency in nitration reactions of aromatic compounds through in situ generation of nitrogen dioxide, indicating the role of imidazole derivatives in enhancing reaction efficiencies and selectivities (Zolfigol et al., 2012).
Luminescence Sensing
The structural adaptability of imidazole derivatives extends to the development of luminescence sensors. For instance, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives exhibit selective sensitivity to benzaldehyde derivatives, highlighting their potential application in the detection and sensing of specific chemicals in various environments (Shi et al., 2015).
Water Oxidation Catalysis
Furthermore, the tuning of catalytic activity through the manipulation of axial ligands in ruthenium complexes with imidazole/DMSO suggests imidazole derivatives' importance in advancing water oxidation catalysis. This research underscores the potential for designing more efficient catalysts for water splitting, a critical reaction for sustainable energy production (Wang et al., 2012).
Nucleophilic Displacements
The chemistry of imidazole derivatives is further enriched by studies on their nucleophilic displacement reactions, providing foundational knowledge for synthesizing various substituted imidazole compounds. Such reactions underline the synthetic versatility of imidazole derivatives in creating a broad range of functional molecules for different scientific applications (Kulkarni et al., 1987).
Mécanisme D'action
The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used.
Propriétés
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-8-5-9(2)12(6-11(8)21-4)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMODBDZAYEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2977449.png)
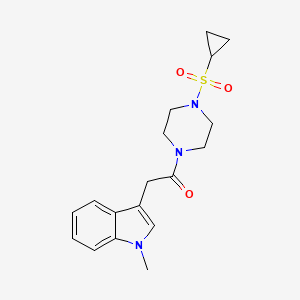

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde](/img/structure/B2977452.png)

![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2977454.png)
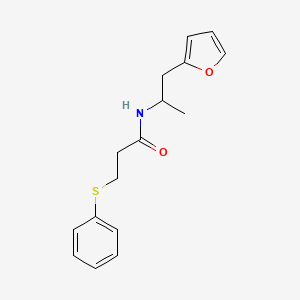
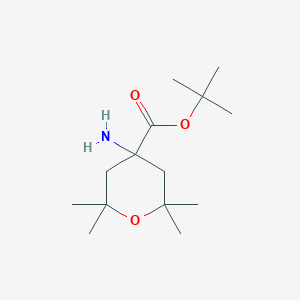

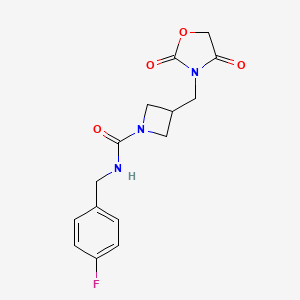

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2977469.png)
